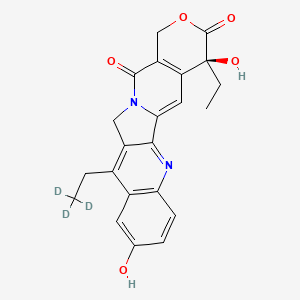

SN-38-d3

Vue d'ensemble

Description

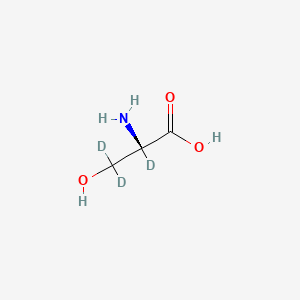

SN-38-d3, également connu sous le nom de 7-Ethyl-10-Hydroxycamptothécine-d3, est une forme deutérée de SN-38, qui est un métabolite actif du prod médicament irinotécan. SN-38 est un inhibiteur puissant de la topoisomérase I, une enzyme essentielle à la réplication et à la transcription de l'ADN. La forme deutérée, this compound, est principalement utilisée comme étalon interne en spectrométrie de masse pour la quantification de SN-38 .

Applications De Recherche Scientifique

SN-38-d3 a de vastes applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est utilisé comme étalon interne en spectrométrie de masse pour la quantification de SN-38, ce qui permet de mesurer avec précision les niveaux de médicaments dans les échantillons biologiques. De plus, il est utilisé dans des études portant sur le métabolisme et la pharmacocinétique de l'irinotécan et de ses métabolites .

Mécanisme d'action

This compound, comme SN-38, exerce ses effets en inhibant la topoisomérase I. Cette enzyme est responsable du relâchement de la contrainte de torsion de l'ADN pendant la réplication et la transcription. En inhibant la topoisomérase I, this compound induit des cassures simple brin de l'ADN, conduisant à la mort cellulaire. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses en division rapide, faisant de this compound un outil précieux dans la recherche sur le cancer .

Mécanisme D'action

Target of Action

SN-38-d3, also known as DTXSID90849647 or (19S)-19-Ethyl-7,19-dihydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione, primarily targets DNA topoisomerase 1 . This enzyme plays a crucial role in DNA replication and transcription by relieving the torsional strain in the DNA helix.

Biochemical Pathways

This compound affects multiple biochemical pathways. It is formed via hydrolysis of irinotecan by carboxylesterases and metabolized via glucuronidation by UGT1A1 . The potency of SN-38 relative to irinotecan varies from 2- to 2000-fold . It has been shown to affect pathways such as purine metabolism, pyrimidine metabolism, amino acid metabolism, and glyceride metabolism .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s known that SN-38, the non-deuterated form, has poor solubility in pharmaceutically acceptable solvents and low affinity to lipid membranes . SN-38 also undergoes a reversible conversion to an inactive open lactone ring structure at physiological pH .

Result of Action

This compound induces DNA single-strand breaks and cytotoxicity in cancer cells . It has been found to be 200–2000 times more cytotoxic than its prodrug, irinotecan . It’s used in trials studying the treatment of Cancer, Advanced Solid Tumors, Small Cell Lung Cancer, Metastatic Colorectal Cancer, and Triple Negative Breast Cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the physiological environment can affect the conversion of SN-38 to its inactive form . Additionally, the presence of specific enzymes in the body can influence the metabolism of this compound .

Safety and Hazards

Orientations Futures

The challenges in SN-38 drug delivery may be overcome by two ways: ensuring multiple layers of protection against degradation and slow but sustained release of therapeutically effective drug concentrations. It may also be achieved by preparing a polymer-drug conjugate and further encapsulating the conjugate in a suitable carrier system; tumor-targeted SN-38 delivery by using immunoconjugates, enzyme-activated prodrug therapy, and antibody-directed nanoparticle delivery .

Analyse Biochimique

Biochemical Properties

SN-38-d3 interacts with topoisomerase I, inducing DNA cleavage in a cell-free assay . It also induces DNA single-strand breaks in HT-29 colorectal adenocarcinoma cells . The interaction of this compound with topoisomerase I is crucial for its role in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits cell growth or survival in ovarian and breast cancer cells and suppresses tumor growth in vivo . It also induces DNA single-strand breaks in HT-29 colorectal adenocarcinoma cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with topoisomerase I . By inhibiting this enzyme, it induces DNA cleavage and single-strand breaks, leading to cell death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been shown to induce metabolic disturbances in the central nervous system of male mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study involving male mice, this compound was administered at a dosage of 20 mg/kg/day via intraperitoneal injection .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is formed from irinotecan by carboxylesterases and metabolized via glucuronidation by UGT1A1 .

Transport and Distribution

It is known that it is formed from irinotecan by carboxylesterases .

Subcellular Localization

Given its role as a topoisomerase I inhibitor, it is likely to be found in the nucleus where it interacts with DNA .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de SN-38-d3 implique l'incorporation d'atomes de deutérium dans la molécule de SN-38. Cela est généralement réalisé grâce à une série de réactions chimiques qui remplacent les atomes d'hydrogène par du deutérium. La voie de synthèse exacte peut varier, mais elle implique généralement l'utilisation de réactifs et de solvants deutérés dans des conditions contrôlées pour garantir l'incorporation sélective du deutérium .

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires mais à plus grande échelle. Le processus implique l'utilisation d'équipements spécialisés pour manipuler les composés deutérés et garantir une pureté et un rendement élevés. Le processus de production est optimisé pour minimiser les coûts et maximiser l'efficacité tout en maintenant l'intégrité du produit deutéré .

Analyse Des Réactions Chimiques

Types de réactions

SN-38-d3 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. .

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Halogènes, nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Comparaison Avec Des Composés Similaires

Composés similaires

SN-38 : La forme non deutérée de SN-38-d3, également un métabolite actif de l'irinotécan.

Irinotécan : Un prod médicament qui est métabolisé en SN-38 dans l'organisme.

Camptothécine : Le composé parent à partir duquel l'irinotécan et le SN-38 sont tous deux dérivés .

Unicité

La principale unicité de this compound réside dans sa forme deutérée, qui offre une stabilité accrue et permet une quantification plus précise en spectrométrie de masse. Cela en fait un étalon interne précieux pour les études de pharmacocinétique et la recherche sur le métabolisme des médicaments .

Propriétés

IUPAC Name |

(19S)-19-ethyl-7,19-dihydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHBVJOVLFPMQE-MVTYLIICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849647 | |

| Record name | (4S)-4-Ethyl-11-(2,2,2-~2~H_3_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

718612-49-8 | |

| Record name | (4S)-4-Ethyl-11-(2,2,2-~2~H_3_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is SN-38-d3 used as an internal standard for measuring SN-38 in plasma samples?

A1: this compound, a deuterated form of SN-38, is used as an internal standard because it shares nearly identical physicochemical properties with the analyte (SN-38). [] This similarity ensures that this compound behaves similarly to SN-38 during sample preparation and analysis, improving the accuracy and reliability of SN-38 quantification. Using a stable isotope-labeled internal standard like this compound helps to correct for variations in extraction efficiency, ionization suppression, and other matrix effects that can occur during LC-MS/MS analysis. []

Q2: The research article mentions an issue with "SN-38 impurity" in the CPT-11 D10 internal standard. How does this impurity affect the quantification of SN-38, and how can this issue be addressed?

A2: The presence of SN-38 impurity in the CPT-11 D10 internal standard can lead to an overestimation of SN-38 levels in the plasma samples. [] This is because the impurity contributes to the signal attributed to SN-38 during analysis. To address this issue, several steps can be taken:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Hydroxyethyl)disulfanyl]propanoic acid](/img/structure/B562613.png)

![Sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B562616.png)